5-(1-Adamantyl)-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Adamantyl)-2-furoic acid: is an organic compound that features a furan ring substituted with an adamantyl group at the 5-position and a carboxylic acid group at the 2-position The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the molecule
Mechanism of Action
Target of Action
Adamantane derivatives, which include 5-(1-adamantyl)-2-furoic acid, are known for their diverse applications in medicinal chemistry . They have been associated with antiviral activity against influenza and HIV viruses, and also exhibit antimicrobial and anti-inflammatory activities .
Mode of Action
Adamantane derivatives are known to interact with their targets in a unique way due to their structural, biological, and stimulus-responsive properties . For instance, some adamantane derivatives are known to inhibit viral replication .
Biochemical Pathways
It’s known that adamantane derivatives, including this compound, can undergo various radical-based functionalization reactions . These reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It’s known that adamantane derivatives, including this compound, undergo metabolism involving highly efficient sequential adamantyl hydroxylation and oxidative defluorination pathways .
Result of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, including their use as antiviral, antimicrobial, and anti-inflammatory agents .
Action Environment
It’s known that the reactivity of adamantane derivatives can offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 5-(1-Adamantyl)-2-furoic acid contributes to its biochemical properties . The rigidity of the adamantyl group can influence the interactions of this compound with enzymes, proteins, and other biomolecules
Cellular Effects
Adamantyl derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Given the known properties of adamantyl derivatives, it’s possible that this compound could interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression . These possibilities need to be confirmed through detailed studies.
Metabolic Pathways
Adamantyl derivatives are known to be involved in various metabolic processes , but specific studies are needed to understand the metabolic pathways of this compound, including its interactions with enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Adamantyl)-2-furoic acid typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by substitution with a nucleophile.
Furan Ring Formation: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling Reaction: The adamantyl intermediate is then coupled with the furan ring precursor under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Substitution Products: Various substituted adamantyl derivatives.
Scientific Research Applications
Chemistry: 5-(1-Adamantyl)-2-furoic acid is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. The adamantyl group can enhance the lipophilicity and stability of drug molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require high thermal stability and mechanical strength.
Comparison with Similar Compounds
1-Adamantylacetic acid: Similar in structure but with an acetic acid group instead of a furan ring.
5-(1-Adamantyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a furan ring.
2-Adamantyl-2-oxoacetic acid: Features an oxoacetic acid group instead of a furan ring.
Uniqueness: 5-(1-Adamantyl)-2-furoic acid is unique due to the combination of the adamantyl group and the furan ring. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(1-adamantyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(17)12-1-2-13(18-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJVICIOWBOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.